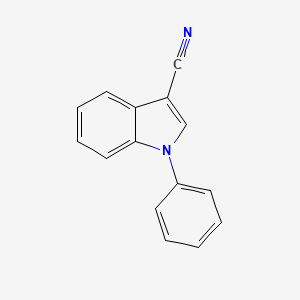
1-Phenyl-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C15H10N2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1-Phenyl-1H-indole-3-carbonitrile has been extensively studied for its potential biological activities, particularly in:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. For instance, studies on various cancer cell lines have shown that it induces apoptosis and disrupts cell cycle progression. In vitro assays demonstrated increased lactate dehydrogenase (LDH) levels in treated cells, indicating cytotoxic effects .
Antimicrobial Activity
The compound has also shown promising results as an antimicrobial agent. It has been tested against several bacterial strains, with notable Minimum Inhibitory Concentration (MIC) values indicating its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 40 |
| S. aureus | 30 |
| P. aeruginosa | 50 |
These findings suggest that it may serve as a candidate for developing new antimicrobial agents .
Synthesis Routes
The synthesis of this compound can be achieved through various methods:
- Fischer Indole Synthesis : A common approach involves the reaction of phenylhydrazine with suitable carbonyl compounds under acidic conditions, leading to the formation of indole derivatives .
Reactivity and Transformations
The compound is versatile in chemical reactions, including:
- Oxidation : Can be oxidized to form oxo derivatives.
- Reduction : The carbonitrile group can be reduced to an amine.
- Electrophilic Substitution : The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Anticancer Activity Study
A study conducted on HCT-116 colon cancer cells revealed that treatment with this compound resulted in increased apoptosis rates as evidenced by caspase activation assays. The compound was found to disrupt microtubule dynamics, leading to cell cycle arrest in the S phase .
Antimicrobial Study
In another investigation, the compound was tested against clinical isolates of E. coli and S. aureus. The results indicated comparable efficacy to standard antibiotics such as ceftriaxone, showcasing its potential as an alternative therapeutic agent for bacterial infections .
Analyse Des Réactions Chimiques
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed cross-coupling reactions, leveraging its halogenated derivatives (e.g., 3-iodo-1-phenyl-1H-indole-2-carbonitrile) for functionalization:
Key Insight : The iodine atom at position 3 facilitates coupling with alkynes, aryl boronic acids, and alkenes, enabling access to polysubstituted indoles .
Nucleophilic Additions
The nitrile group undergoes nucleophilic attack under acidic or basic conditions:
Hydrazine Condensation
-
Reacts with hydrazines to form N'-[(1-phenyl-1H-indol-3-yl)methylene]hydrazinecarboximidamide derivatives.
Cyano Group Hydrolysis
-
Hydrolyzed to 1-phenyl-1H-indole-3-carboxamide using concentrated HCl or H₂SO₄ (limited examples in literature) .
Knoevenagel Condensation
The nitrile group participates in condensation with active methylene compounds:
| Substrate | Catalyst | Product | Application | Source |
|---|---|---|---|---|
| β-Dicarbonyls | Piperidine | 3-(Arylidene)-1-phenyl-1H-indole derivatives | Anticancer agents | |
| Pyrazole aldehydes | Acetic acid | α-Cyano chalcones | Apoptosis-inducing agents |
Example : Reaction with pyrazole-4-carbaldehyde yields α-cyano indolylchalcones, which exhibit anticancer activity via apoptosis pathways .
Electrophilic Substitution
The indole ring undergoes electrophilic substitution, primarily at the 5- and 6-positions due to the electron-withdrawing nitrile group:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-1-phenyl-1H-indole-3-carbonitrile | 45% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, 70°C | 5-Sulfo-1-phenyl-1H-indole-3-carbonitrile | 60% |
Note : The phenyl group at position 1 sterically hinders substitution at the 2-position .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
| Starting Material | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-Cyanoacetyl indole | DMF, piperidine, ultrasound | Indole-fused pyran derivatives | 74–94% | |
| 3-Formylchromone | SnCl₂, CH₃CN | Indole-pyridine hybrids | 80% |
Mechanism : Michael addition followed by cyclization (e.g., formation of tetracyclic indole-pyridines) .
Biological Activity Correlations
Derivatives of 1-phenyl-1H-indole-3-carbonitrile exhibit notable bioactivities:
| Derivative | Biological Activity | Mechanism | Source |
|---|---|---|---|
| 3-Pyrazolyl acrylonitrile | Anticancer | Bcl-2/Bax modulation, caspase-3 activation | |
| Indole-3-carboxamide | Antimicrobial | DNA gyrase inhibition |
Synthetic Routes
Common methods to synthesize this compound include:
Propriétés
Formule moléculaire |
C15H10N2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
1-phenylindole-3-carbonitrile |
InChI |
InChI=1S/C15H10N2/c16-10-12-11-17(13-6-2-1-3-7-13)15-9-5-4-8-14(12)15/h1-9,11H |
Clé InChI |
NZSBDBGFKUZJMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















